molecular formula C12H17N3O4S B8362446 N-(1-methyl-piperidin-4-yl)-4-nitro-benzenesulfonamide

N-(1-methyl-piperidin-4-yl)-4-nitro-benzenesulfonamide

Cat. No. B8362446
M. Wt: 299.35 g/mol
InChI Key: WDOAXMYPLWCERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517873B2

Procedure details

To a solution of 0.570 g (0.00477 mole) of 4-amino-1-methylpiperidine, 1.5 mL of ethyldiisopropylamine and 20 mL of dichloromethane at 0 degrees, was added 1.000 g (0.00451 mole) of 4-nitrobenzenesulfonyl chloride. The mixture was stirred for 1 hour and then diluted with 100 mL of ethyl acetate and washed successively twice with 20 mL of saturated sodium bicarbonate solution, twice with 20 mL of brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 1.23 g of N-(1-methyl-piperidin-4-yl)-4-nitro-benzenesulfonamide as a yellow solid. The material was used without further purification.
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([CH3:8])[CH2:4][CH2:3]1.C(N(C(C)C)C(C)C)C.ClCCl.[N+:21]([C:24]1[CH:29]=[CH:28][C:27]([S:30](Cl)(=[O:32])=[O:31])=[CH:26][CH:25]=1)([O-:23])=[O:22]>C(OCC)(=O)C>[CH3:8][N:5]1[CH2:6][CH2:7][CH:2]([NH:1][S:30]([C:27]2[CH:26]=[CH:25][C:24]([N+:21]([O-:23])=[O:22])=[CH:29][CH:28]=2)(=[O:31])=[O:32])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
NC1CCN(CC1)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively twice with 20 mL of saturated sodium bicarbonate solution, twice with 20 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCC(CC1)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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